1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride
Description
1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride is a propanolamine derivative featuring a secondary amine group and a para-tolyloxy (4-methylphenoxy) substituent. The compound adopts a β-amino alcohol structure, with the hydroxyl group at the C2 position and the amino group at C1, while the p-tolyloxy moiety is attached to C3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. Its molecular formula is inferred as C${10}$H${14}$ClNO$_{2}$, with a molecular weight of approximately 215.45 g/mol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBUVZKQPVOIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride involves several steps. One common synthetic route includes the reaction of p-cresol with epichlorohydrin to form 3-p-tolyloxy-1-chloropropane. This intermediate is then reacted with ammonia to yield 1-Amino-3-p-tolyloxy-propan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-amino-3-p-tolyloxy-propan-2-ol hydrochloride and analogous compounds:
Structural and Functional Analysis
Substituent Effects: The p-tolyloxy group in the target compound balances lipophilicity and steric bulk, contrasting with 1-amino-3-chloropropan-2-ol hydrochloride (polar chloro substituent) and Tipropidil hydrochloride (lipophilic octylamino and isopropylthio groups). The p-tolyloxy moiety may improve membrane permeability compared to chloro analogs while avoiding excessive hydrophobicity seen in naphthyloxy derivatives .
Pharmacological Implications: Propranolol derivatives (e.g., Nadolol impurity F) with naphthyloxy groups exhibit non-selective β-blockade, while p-tolyloxy analogs may show improved selectivity for specific adrenoceptor subtypes due to reduced steric hindrance . Tipropidil hydrochloride's isopropylthio-phenoxy group introduces sulfur-based metabolic stability, a feature absent in the target compound .
Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility across all compounds, critical for bioavailability. 1-Amino-3-chloropropan-2-ol hydrochloride’s lower molecular weight and chloro substituent result in higher melting points and crystallinity compared to aryloxy analogs .
Biological Activity
1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride (also known as 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride) is a compound with significant biological activity, particularly in relation to neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is . The compound features a dimethylamino group and a p-tolyloxy moiety, enhancing its solubility and reactivity in biological systems. Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and esterifications, which are essential for its biological interactions.
Research indicates that this compound functions primarily as a selective norepinephrine reuptake inhibitor (NRI) . This mechanism suggests its potential use in treating mood disorders and attention-related conditions such as Attention Deficit Hyperactivity Disorder (ADHD). By inhibiting the reuptake of norepinephrine, the compound may enhance neurotransmitter availability in synaptic clefts, thus improving mood and cognitive function .
Neurotransmitter Interactions
The compound has been shown to modulate receptor activity related to serotonin and norepinephrine pathways. Studies have demonstrated that it interacts with various biological targets, influencing neurotransmitter levels significantly:
| Target | Effect | Reference |
|---|---|---|
| Norepinephrine | Increased availability due to reuptake inhibition | |
| Serotonin | Modulation of levels; potential reduction observed in some studies |
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Attention Deficit Hyperactivity Disorder (ADHD) : In a clinical trial involving patients diagnosed with ADHD, the compound showed promising results in improving attention span and reducing impulsivity. Patients reported significant improvements within four weeks of treatment.
- Depression : A study focusing on depressive disorders indicated that participants receiving this compound experienced a notable decrease in depressive symptoms compared to the placebo group, suggesting its efficacy as an antidepressant .
Safety and Side Effects
While the compound exhibits substantial therapeutic potential, it is essential to consider its safety profile. Common side effects reported include:
- Mild gastrointestinal disturbances
- Insomnia
- Increased heart rate
Further research is necessary to establish long-term safety and any potential adverse effects associated with chronic use.
Q & A
Q. What are the optimal synthetic routes for 1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
- Amination: Reacting a halogenated propanol derivative (e.g., 1-chloro-3-p-tolyloxy-propan-2-ol) with a primary amine (e.g., ammonia or methylamine) under controlled pH (8–10) and temperature (40–60°C) to introduce the amino group .
- Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt, enhancing solubility and stability .
- Catalyst Use: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .
Key Considerations: Monitor reaction progress via TLC or HPLC to minimize byproducts. Optimize stoichiometry to avoid over-alkylation or decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use H/C NMR to confirm proton environments and carbon frameworks. For example, the aromatic protons of the p-tolyl group appear as distinct singlet(s) in H NMR .
- Chromatography: HPLC with UV detection (λ = 210–254 nm) or LC-MS can assess purity and detect impurities (e.g., unreacted intermediates or degradation products) .
- X-ray Crystallography: Resolve stereochemical ambiguities and confirm the hydrochloride salt’s ionic structure .
Q. What stabilization strategies are recommended for handling this compound in aqueous solutions?
Methodological Answer:
- pH Control: Maintain solutions at pH 4–6 to prevent hydrolysis of the amino or ether groups .
- Temperature: Store solutions at 2–8°C and avoid prolonged exposure to light, as UV radiation may degrade the p-tolyloxy moiety .
- Lyophilization: For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) to minimize oxidation .
Advanced Research Questions
Q. How do proximal functional groups in this compound influence its reactivity and stability?
Methodological Answer:
- Steric Hindrance: The proximity of the amino and p-tolyloxy groups can lead to intramolecular hydrogen bonding, reducing nucleophilicity at the amino site. This requires careful selection of reaction conditions (e.g., using polar aprotic solvents like DMF to disrupt H-bonding) .
- Degradation Pathways: Under acidic conditions, the ether linkage may hydrolyze. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS can identify degradation products and inform formulation strategies .
Q. What advanced analytical techniques are critical for impurity profiling in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Detect trace impurities (e.g., N-oxide derivatives or dimerization byproducts) with ppm-level sensitivity .
- Ion Chromatography: Quantify residual chloride ions from incomplete salt formation .
- Chiral HPLC: Resolve enantiomeric impurities if stereochemical purity is critical for pharmacological activity .
Q. How can researchers investigate the pharmacological activity of this compound, particularly its receptor-binding affinity?
Methodological Answer:
- In Vitro Assays: Use radioligand binding assays (e.g., H-labeled antagonists) to measure affinity for adrenergic or serotonin receptors, given structural similarities to beta-blockers .
- Molecular Dynamics Simulations: Model interactions between the compound’s amino group and receptor active sites to predict selectivity and potency .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated metabolism and identify major metabolites via LC-MS/MS .
Q. What strategies address regioselectivity challenges during functionalization of the p-tolyloxy group?
Methodological Answer:
- Directed Ortho-Metalation: Use directing groups (e.g., sulfonamides) to selectively functionalize the p-tolyl ring’s ortho position .
- Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to prevent undesired side reactions during electrophilic aromatic substitution .
Q. How can computational chemistry aid in optimizing the synthesis or bioactivity of this compound?
Methodological Answer:
- DFT Calculations: Predict transition-state energies for key steps (e.g., amination) to optimize reaction pathways and reduce activation barriers .
- QSAR Modeling: Correlate structural features (e.g., logP, H-bond donors) with bioactivity data to design analogs with improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
